molecular formula C21H25N3O6S B2744796 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1251670-96-8

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No.: B2744796
CAS No.: 1251670-96-8
M. Wt: 447.51
InChI Key: ZNBRSHICVAFUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Receptor Antagonism and Potential Therapeutic Applications

  • Kappa-Opioid Receptor Antagonism : Research on a novel κ-opioid receptor (KOR) antagonist, PF-04455242, has demonstrated significant potential in treating depression and addiction disorders. This compound showed high affinity for KORs in humans, rats, and mice, with promising in vivo selectivity and therapeutic effects, including antidepressant-like efficacy and potential in treating reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).

Synthesis and Evaluation of Acetamide Derivatives

  • Corrosion Inhibitors : Acetamide derivatives have been evaluated for their role as corrosion inhibitors, highlighting the versatility of acetamide chemistry in industrial applications beyond pharmaceuticals. These compounds showed promising inhibition efficiencies in acidic and mineral oil mediums, demonstrating the potential utility of acetamide derivatives in protecting metals from corrosion (Yıldırım & Cetin, 2008).

Multitargeted-Directed Ligands

  • Treatment of Alzheimer’s Disease : The synthesis of new benzothiazole-based derivatives as multitargeted-directed ligands (MTDLs) for Alzheimer’s disease (AD) indicates the importance of developing compounds that can interact with various biological targets to address multifactorial diseases. One compound showed promising activity across multiple targets relevant to AD, suggesting the potential of such compounds in developing more effective treatments (Hafez et al., 2023).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effect at the molecular level. This often involves interaction with specific proteins or enzymes in the body .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it .

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c25-20(22-13-16-7-8-17-18(12-16)30-15-29-17)14-23-9-5-6-19(21(23)26)31(27,28)24-10-3-1-2-4-11-24/h5-9,12H,1-4,10-11,13-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBRSHICVAFUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.